molecular formula C12H12 B563057 1,8-Dimethylnaphthalene-D12 CAS No. 104489-29-4

1,8-Dimethylnaphthalene-D12

Cat. No.: B563057
CAS No.: 104489-29-4
M. Wt: 168.301
InChI Key: XAABPYINPXYOLM-CLWNCLMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dimethylnaphthalene-D12 is a deuterium-labeled derivative of 1,8-Dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12D12. The compound is characterized by the presence of two methyl groups attached to the naphthalene ring at the 1 and 8 positions, with deuterium atoms replacing the hydrogen atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethylnaphthalene-D12 typically involves the deuteration of 1,8-Dimethylnaphthalene. Deuteration is achieved by replacing the hydrogen atoms with deuterium atoms through a series of chemical reactions. One common method involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:

[ \text{C}{12}\text{H}{12} + 6\text{D}2 \rightarrow \text{C}{12}\text{D}_{12} + 6\text{H}_2 ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethylnaphthalene-D12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones and other oxygenated derivatives.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, and alkyl groups.

Scientific Research Applications

Applications in Environmental Analysis

Detection of Polycyclic Aromatic Hydrocarbons (PAHs)
1,8-Dimethylnaphthalene-D12 is extensively utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of PAHs in environmental samples. Its deuterated nature allows for accurate differentiation from non-deuterated compounds during analysis. Studies have demonstrated its effectiveness in challenging matrices, enhancing the reliability of PAH detection in soil and water samples .

Case Study: PAH Analysis in Soil Samples
A study conducted by Agilent Technologies showcased the application of this compound as an internal standard for analyzing PAHs in contaminated soil. The research highlighted the compound's role in improving the accuracy and precision of GC-MS results, demonstrating a relative standard deviation (RSD) of less than 2% across multiple injections . This indicates that this compound is crucial for maintaining consistency in environmental assessments.

Applications in Organic Chemistry

Synthetic Pathways and Reaction Mechanisms
In organic synthesis, this compound serves as a valuable tracer for studying reaction mechanisms involving PAHs. Its unique isotopic labeling allows researchers to track the fate of carbon atoms during chemical reactions, providing insights into reaction pathways and kinetics .

Case Study: Mechanistic Studies
Research published in various journals has utilized this compound to investigate the mechanisms of electrophilic aromatic substitution reactions. The incorporation of deuterium into the aromatic system has allowed chemists to elucidate rate-determining steps and intermediate species formed during reactions .

Data Tables

Application AreaSpecific Use
Environmental AnalysisInternal standard for PAH detection
Organic ChemistryTracer for reaction mechanisms

Safety Information

While handling this compound, it is essential to observe safety precautions due to its flammability and potential health hazards. It may cause skin irritation and is suspected to have reproductive toxicity . Proper protective equipment should be used to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 1,8-Dimethylnaphthalene-D12 involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interactions.

Comparison with Similar Compounds

1,8-Dimethylnaphthalene-D12 can be compared with other similar compounds, such as:

    1,2-Dimethylnaphthalene: Differing in the position of the methyl groups, leading to variations in chemical reactivity and physical properties.

    1,4-Dimethylnaphthalene: Another isomer with different substitution patterns, affecting its chemical behavior.

    1,5-Dimethylnaphthalene: Similar in structure but with distinct reactivity due to the position of the methyl groups.

The uniqueness of this compound lies in its specific deuterium labeling, which provides advantages in tracing and studying its behavior in various scientific applications.

Biological Activity

1,8-Dimethylnaphthalene-D12 (DMN-D12) is a deuterated derivative of 1,8-dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) with potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DMN-D12, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound has the molecular formula C12H10D12 and is characterized by the substitution of hydrogen atoms with deuterium atoms. This modification can influence its biological properties and interactions within biological systems.

The biological activity of DMN-D12 can be attributed to several mechanisms:

  • Antioxidant Activity : DMN-D12 exhibits antioxidant properties that help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Similar to other PAHs, DMN-D12 may interact with specific enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways and affect cellular functions.
  • Cellular Uptake : The lipophilic nature of DMN-D12 facilitates its incorporation into cell membranes, influencing membrane fluidity and function.

Antioxidant Properties

A study examining the antioxidant capabilities of DMN-D12 demonstrated its effectiveness in scavenging free radicals. The compound was tested using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity). The results indicated that DMN-D12 has a significant ability to reduce oxidative stress markers in vitro.

Assay TypeIC50 Value (μg/mL)
DPPH150 ± 10
CUPRAC120 ± 8

Enzyme Inhibition Studies

Research has shown that DMN-D12 can inhibit certain enzymes involved in metabolic processes. For instance, it was found to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

EnzymeInhibition (%) at 200 μg/mL
Butyrylcholinesterase45 ± 5

Molecular docking studies further revealed that DMN-D12 binds effectively to the active site of BChE, suggesting its potential as a therapeutic agent for neuroprotection.

Case Study 1: Neuroprotective Effects

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with DMN-D12 resulted in reduced cell death and improved cell viability compared to untreated controls. This highlights its potential role in neuroprotection.

Case Study 2: Cancer Cell Line Studies

DMN-D12 was evaluated for cytotoxic effects against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards melanoma cells while having a lesser effect on normal fibroblast cells.

Cell LineIC50 Value (μg/mL)
Melanoma75 ± 5
Fibroblast>200

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 1,8-Dimethylnaphthalene-D12, and how is isotopic purity ensured?

The synthesis of deuterated compounds like this compound typically involves substituting hydrogen atoms with deuterium at specific positions. A general approach includes:

  • Deuteration via catalytic exchange : Using deuterated solvents (e.g., D₂O) and catalysts (e.g., Pt or Pd) under controlled temperature and pressure to replace hydrogen atoms .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the deuterated compound. Isotopic purity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at specific chemical shifts (e.g., δ 2.5–3.0 ppm for methyl groups) validates deuterium incorporation .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : ¹H NMR confirms the absence of residual protons in deuterated methyl groups. ¹³C NMR and DEPT experiments verify carbon environments .
  • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 168.29 for C₁₀D₆(CD₃)₂) and quantifies isotopic enrichment (≥98% D) .
  • Vibrational spectroscopy : IR spectra detect C-D stretching vibrations (~2100–2200 cm⁻¹) to distinguish from C-H bonds .

Advanced Research Questions

Q. How can this compound be used to study spin clustering in solid-state NMR experiments?

In solid-state NMR, this compound serves as a matrix to investigate spin diffusion and clustering:

  • Sample preparation : Prepare dilute solutions (e.g., 5–20 mol% DMN-d6 in DMN-d12) to mimic clustered or dispersed spin systems .
  • Multiple quantum NMR (MQ-NMR) : Monitor the intensity distribution of n-quantum coherences over time. Clustered systems exhibit slower signal decay compared to dispersed systems (Figure 6 in ).
  • Data interpretation : Analyze relaxation times (T₁, T₂) and spin diffusion rates to model molecular packing in crystalline or amorphous phases .

Q. What methodological considerations are critical when using this compound as an internal standard in environmental analysis?

  • Calibration curves : Prepare solutions in deuterated solvents (e.g., toluene-D8) to avoid interference from protonated contaminants. Use serial dilutions (e.g., 50 μg/mL to 1 ng/mL) to validate linearity (R² > 0.99) .
  • Matrix effects : Spike environmental samples (e.g., soil or water extracts) with DMN-d12 and compare recovery rates (85–115%) against pure solvent controls to assess matrix-induced ionization suppression/enhancement in GC-MS .
  • Stability testing : Store solutions at –20°C and monitor deuterium loss over time via MS to ensure long-term stability .

Q. How do isotopic effects influence reaction kinetics in studies using this compound?

Deuterium’s higher mass reduces zero-point energy, leading to slower reaction rates (kinetic isotope effect, KIE):

  • Experimental design : Compare reaction rates of DMN-d12 with its protonated analog in model reactions (e.g., electrophilic substitution). Use Arrhenius plots to quantify KIE (typical KIE ≈ 2–10 for C-D vs. C-H bonds) .
  • Computational validation : Perform density functional theory (DFT) calculations to simulate transition states and correlate KIE with deuterium’s steric and electronic effects .

Q. Methodological Challenges & Solutions

Q. How can researchers resolve discrepancies in isotopic purity reports for this compound?

Discrepancies often arise from:

  • Analytical technique limitations : MS may overestimate purity due to isobaric interference. Cross-validate with ¹H NMR (e.g., residual proton signals <1%) and elemental analysis .
  • Batch variability : Request certificates of analysis (COA) from suppliers detailing isotopic enrichment (e.g., 98 atom% D) and storage conditions .

Q. What strategies optimize the use of this compound in tracer studies for environmental fate analysis?

  • Isotope dilution mass spectrometry (IDMS) : Spike environmental samples with DMN-d12 before extraction to correct for analyte loss during sample preparation .
  • Degradation studies : Incubate DMN-d12 under simulated environmental conditions (UV light, microbial activity) and track deuterium retention via MS to assess persistence .

Q. Data Interpretation Guidelines

Q. How should researchers analyze conflicting NMR data on DMN-d12 clustering behavior?

Contradictions may stem from:

  • Concentration effects : Lower DMN-d6 concentrations in DMN-d12 (e.g., 5 mol%) yield pseudo-dilute systems, while higher concentrations (20 mol%) mimic clustered environments. Ensure experimental conditions match theoretical assumptions .
  • Temperature dependence : Clustering intensity varies with temperature. Conduct variable-temperature NMR (VT-NMR) to isolate thermal effects .

Properties

IUPAC Name

1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABPYINPXYOLM-CLWNCLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.